molecular formula C20H9Br3O5 B12658051 2',4',7'-Tribromofluorescein CAS No. 25709-84-6

2',4',7'-Tribromofluorescein

Cat. No.: B12658051
CAS No.: 25709-84-6
M. Wt: 569.0 g/mol
InChI Key: YFBTZAGTQHZDHC-UHFFFAOYSA-N
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Description

2’,4’,7’-Tribromofluorescein is a brominated derivative of fluorescein, a synthetic organic compound. It is known for its vibrant color and is used in various applications, including as a dye and in scientific research. The compound has the molecular formula C20H9Br3O5 and is characterized by the presence of three bromine atoms attached to the fluorescein core.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’,4’,7’-Tribromofluorescein is synthesized by the bromination of fluorescein. The process involves the reaction of fluorescein with elemental bromine in an acidic medium. The reaction conditions typically include:

    Solvent: Acetic acid or a similar solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete bromination.

Industrial Production Methods: In industrial settings, the production of 2’,4’,7’-Tribromofluorescein follows a similar bromination process but on a larger scale. The fluorescein is first synthesized by the acid condensation of resorcinol and phthalic anhydride. The resulting fluorescein is then purified and subjected to bromination using elemental bromine .

Chemical Reactions Analysis

Types of Reactions: 2’,4’,7’-Tribromofluorescein undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can remove bromine atoms, converting the compound back to fluorescein or other derivatives.

    Substitution: Bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or zinc in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

2’,4’,7’-Tribromofluorescein has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,4’,7’-Tribromofluorescein involves its interaction with specific molecular targets. The compound’s fluorescence properties are due to the presence of the xanthene core, which absorbs light and emits fluorescence. The bromine atoms enhance the compound’s stability and fluorescence intensity. In biological systems, it binds to cellular components, allowing for visualization under a fluorescence microscope .

Comparison with Similar Compounds

    2’,4’,5’,7’-Tetrabromofluorescein: Another brominated derivative with four bromine atoms.

    2’,7’-Dichlorofluorescein: A chlorinated derivative with two chlorine atoms.

    4’,5’-Dibromofluorescein: A brominated derivative with two bromine atoms.

Uniqueness: 2’,4’,7’-Tribromofluorescein is unique due to its specific bromination pattern, which provides distinct fluorescence properties and stability compared to other derivatives. Its applications in various fields make it a valuable compound for research and industrial purposes .

Properties

CAS No.

25709-84-6

Molecular Formula

C20H9Br3O5

Molecular Weight

569.0 g/mol

IUPAC Name

2',4',7'-tribromo-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C20H9Br3O5/c21-12-5-10-15(7-14(12)24)27-18-11(6-13(22)17(25)16(18)23)20(10)9-4-2-1-3-8(9)19(26)28-20/h1-7,24-25H

InChI Key

YFBTZAGTQHZDHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C=C4OC5=C(C(=C(C=C35)Br)O)Br)O)Br

Origin of Product

United States

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